4,4',4''-Nitrilotribenzoic acid chemical properties
4,4',4''-Nitrilotribenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4,4',4''-Nitrilotribenzoic Acid
Introduction
4,4',4''-Nitrilotribenzoic acid, also known as 4,4',4''-Tricarboxytriphenylamine or H₃NTB, is a tripodal organic ligand with the chemical formula C₂₁H₁₅NO₆.[1][2] Its structure is characterized by a central nitrogen atom bonded to three para-substituted benzoic acid arms, resulting in a C₃-symmetric, star-like geometry.[2] This unique trigonal structure makes it a highly valuable building block, or "linker," in the field of materials science, particularly for the synthesis of Metal-Organic Frameworks (MOFs).[2][3] The rigidity of the benzoic acid units combined with the geometry of the central amine allows for the construction of highly ordered, porous, and stable three-dimensional networks.[3] These properties have led to its application in diverse areas such as heterogeneous catalysis, gas storage and separation, drug delivery, and the development of luminescent materials.[2][3][4]
Core Chemical and Physical Properties
4,4',4''-Nitrilotribenzoic acid typically appears as a white to off-white solid.[1] It is soluble in polar organic solvents but has limited solubility in nonpolar solvents due to strong intermolecular hydrogen bonding between the carboxylic acid groups.[2] The presence of three carboxylic acid groups imparts acidic properties to the molecule.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 118996-38-6 | [1] |
| Molecular Formula | C₂₁H₁₅NO₆ | [1] |
| Molecular Weight | 377.35 g/mol | [5] |
| Boiling Point (Predicted) | 690.0 ± 50.0 °C | [6] |
| Density (Predicted) | 1.461 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 3.78 ± 0.10 | [6][7] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [6] |
Experimental Protocols
The primary application of 4,4',4''-Nitrilotribenzoic acid is in the synthesis of coordination polymers and MOFs. The following protocols are representative of the experimental methodologies commonly employed.
Solvothermal Synthesis of a Metal-Organic Framework (MOF)
Solvothermal and hydrothermal methods are the predominant techniques for preparing crystalline materials using 4,4',4''-Nitrilotribenzoic acid.[2] These methods involve reacting the ligand with a metal salt in a solvent at elevated temperatures and pressures within a sealed vessel.[2]
Objective: To synthesize a crystalline MOF using H₃NTB as the organic linker and a metal salt.
Materials:
-
4,4',4''-Nitrilotribenzoic acid (H₃NTB)
-
High-boiling point polar organic solvent (e.g., N,N-dimethylformamide (DMF) or N,N'-dimethylacetamide (DMA))[2][9]
-
Polytetrafluoroethylene (PTFE)-lined autoclave or sealed reaction vessel
Procedure:
-
Dissolve 4,4',4''-Nitrilotribenzoic acid and the chosen metal salt in the solvent (e.g., DMF) in a glass vial.[8]
-
The solution is often ultrasonicated for a period (e.g., 10-30 minutes) to ensure homogeneity.[10]
-
The vial is placed inside a PTFE-lined stainless steel autoclave.[10]
-
The sealed autoclave is heated in an oven to a specific temperature, typically between 100–120°C, for a duration ranging from several hours to a few days (e.g., 12 hours to 3 days).[2][8][10]
-
After the reaction period, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature.[10]
-
The resulting crystalline product is collected by filtration.
-
The collected crystals are washed with fresh solvent (e.g., deionized water and absolute ethanol) to remove any unreacted starting materials.[10]
-
The final product is dried, typically in an oven at a moderate temperature (e.g., 80°C), before characterization.[10]
Purification Protocol
For the purification of synthesized polymers or materials containing the H₃NTB ligand, a re-precipitation method can be employed.
Procedure:
-
The crude solid product is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM).
-
The resulting solution is then added to a large volume of a cold anti-solvent, such as methanol (B129727) (MeOH), to induce precipitation.
-
The precipitated solid is collected by filtration.
-
This dissolution and precipitation procedure can be repeated multiple times to enhance purity.
-
The final purified product is dried under high vacuum.[11]
Analytical Characterization
The synthesized materials are typically characterized using a suite of analytical techniques to determine their structure, composition, and physical properties.
-
Single-Crystal X-ray Diffraction: Used to determine the precise three-dimensional atomic structure of the crystalline material.[3][9]
-
Powder X-ray Diffraction (PXRD): Confirms the phase purity of the bulk material and compares it to the simulated pattern from single-crystal data.[9][10]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the material.[9]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the compound and confirms the coordination between the ligand and metal ions.[9]
-
Elemental Analysis (EA): Determines the elemental composition of the synthesized compound.[9]
-
UV-Vis Diffuse Reflectance Spectroscopy: Investigates the optical properties and band gap of the material.[9]
-
X-ray Photoelectron Spectroscopy (XPS): Examines the surface elemental composition and chemical states of the constituents.[10]
Applications and Experimental Workflows
The unique C₃-symmetric structure of 4,4',4''-Nitrilotribenzoic acid is central to its utility in constructing functional materials.
Role in Metal-Organic Frameworks (MOFs)
H₃NTB is a premier organic linker for creating robust, three-dimensional MOFs with permanent porosity.[2] The three carboxyl groups can coordinate with multiple metal centers, while the central nitrogen atom can act as a Lewis base, enabling the creation of bifunctional acid-base catalysts.[2] These MOFs are investigated for applications in drug delivery, where their high surface area and tunable pore sizes allow for the encapsulation and controlled release of therapeutic agents.[3]
Photocatalytic Hydrogen Evolution
4,4',4''-Nitrilotribenzoic acid (abbreviated as NBA in some studies) can be grafted onto semiconductor materials like graphitic carbon nitride (g-C₃N₄) to create highly efficient photocatalysts.[10] In one example, NBA is covalently bonded to boron-doped carbon nitride (BCN) to form a BCN-NBA Type II heterostructure.[10] This modification enhances visible light absorption and promotes the separation of photogenerated electron-hole pairs, significantly boosting the rate of photocatalytic hydrogen production from water splitting.[10]
References
- 1. CAS 118996-38-6: 4,4',4''-Nitrilotribenzoic acid [cymitquimica.com]
- 2. 4,4',4''-Nitrilotribenzoic acid | 118996-38-6 | Benchchem [benchchem.com]
- 3. 4,4',4''-nitrilotribenzoic acid - CD Bioparticles [cd-bioparticles.net]
- 4. 4,4',4''-nitrilotribenzoic acid | 118996-38-6 [chemicalbook.com]
- 5. 4,4',4''-Nitrilotribenzoic acid | 118996-38-6 | FN31014 [biosynth.com]
- 6. lookchem.com [lookchem.com]
- 7. guidechem.com [guidechem.com]
- 8. Synthesis of Zr Zeolitic Metal-Organic Frameworks (Zr ZMOFs) - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
